5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid
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Overview
Description
5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C11H9NO41. It has a molecular weight of 219.2 g/mol1. The IUPAC name for this compound is 5-(3-methoxyphenyl)-3-isoxazolecarboxylic acid1.
Synthesis Analysis
The specific synthesis process for 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid is not mentioned in the search results. However, it’s worth noting that isoxazole carboxylic acids are often used as reactants in various chemical reactions2.Molecular Structure Analysis
The InChI code for 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid is 1S/C11H9NO4/c1-15-8-4-2-3-7(5-8)10-6-9(11(13)14)12-16-10/h2-6H,1H3,(H,13,14)1. The compound has a rotatable bond count of 33.
Chemical Reactions Analysis
Isoxazole carboxylic acids, such as 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid, are often used as reactants in various chemical reactions2. For example, they can be used in Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions2.
Physical And Chemical Properties Analysis
5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid has a molecular weight of 219.19 g/mol3. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 53. The compound has a topological polar surface area of 72.6 Ų3.Scientific Research Applications
Antitubercular Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives have been studied as potential antitubercular agents . These compounds have shown potent in vitro activity against both drug-susceptible and drug-resistant Mycobacterium tuberculosis .
- Methods of Application : The key intermediate 5-(3-aminophenyl)isoxazole-3-methyl ester was treated with various commercially available substituted phenyl isocyanates and benzyl isocyanates in dry tetrahydrofuran under inert conditions at room temperature .
- Results : The 3,4-Dichlorophenyl derivative (MIC 0.25 µg/mL) and 4-chlorophenyl congener (MIC 1 µg/mL) among urea and thiourea libraries respectively exhibited optimum potency .
Drug Discovery
- Scientific Field : Drug Discovery
- Application Summary : Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
- Results : This research is ongoing, and the results are not yet fully available .
Building Blocks in Organic Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : “5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid” is a chemical compound that can be used as a building block in organic synthesis . It’s often used in the synthesis of more complex organic molecules .
- Methods of Application : The specific methods of application can vary greatly depending on the target molecule being synthesized . Typically, this compound would be used in a reaction with other organic compounds under specific conditions to form a new compound .
- Results : The results of such a synthesis would depend on the specific reaction conditions and the other compounds involved .
Antitubercular Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives have been studied as potential antitubercular agents . These compounds have shown potent in vitro activity against both drug-susceptible and drug-resistant Mycobacterium tuberculosis .
- Methods of Application : The key intermediate 5-(3-aminophenyl)isoxazole-3-methyl ester was treated with various commercially available substituted phenyl isocyanates and benzyl isocyanates in dry tetrahydrofuran under inert conditions at room temperature .
- Results : The 3,4-Dichlorophenyl derivative (MIC 0.25 µg/mL) and 4-chlorophenyl congener (MIC 1 µg/mL) among urea and thiourea libraries respectively exhibited optimum potency .
Safety And Hazards
The specific safety and hazard information for 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid is not mentioned in the search results. However, it’s always important to handle chemical compounds with care and to follow safety guidelines.
Future Directions
The specific future directions for research on 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid are not mentioned in the search results. However, given its wide range of biological activities, it could be a promising compound for further research in various fields of chemistry and pharmacology.
Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
5-(3-methoxyphenyl)-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-15-8-4-2-3-7(5-8)10-6-9(11(13)14)12-16-10/h2-6H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNOGHHJKQIZKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360219 |
Source
|
Record name | 5-(3-methoxyphenyl)isoxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid | |
CAS RN |
668971-56-0 |
Source
|
Record name | 5-(3-methoxyphenyl)isoxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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